N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-15-18(21-11-5-14-28-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)29-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCFVRMSSMHWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl-ethyl intermediate: This could involve the reaction of furan with an appropriate alkylating agent.
Introduction of the pyrazole ring: This step might involve the reaction of the intermediate with a hydrazine derivative to form the pyrazole ring.
Coupling with xanthene-9-carboxylic acid: The final step could involve coupling the intermediate with xanthene-9-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is C18H18N4O2, with a molecular weight of approximately 318.37 g/mol. The compound features a xanthene core, which is known for its stability and fluorescence properties, making it suitable for various applications in organic chemistry and biochemistry.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The xanthene scaffold has been linked to anticancer activity due to its ability to intercalate into DNA and inhibit topoisomerases. Compounds with similar structures have shown promise in preclinical studies as potential chemotherapeutic agents . The incorporation of furan and pyrazole moieties may enhance this activity through synergistic effects.
Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response . The specific compound may also contribute to these effects, although detailed studies are still necessary.
Case Study 1: Antimicrobial Evaluation
In a study published in the Indian Journal of Pharmaceutical Sciences, a series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity. One compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives like this compound could possess comparable efficacy .
Case Study 2: Anticancer Activity
A research article explored the anticancer properties of various xanthene derivatives. The study found that certain modifications to the xanthene structure significantly enhanced cytotoxicity against human cancer cell lines. This suggests that this compound could be a candidate for further investigation in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Positional Isomerism in Pyrazole-Substituted Xanthenes
A closely related compound, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (), differs only in the pyrazole substituent position (1H-pyrazol-1-yl vs. 4-(furan-2-yl)-1H-pyrazol-1-yl). The positional shift alters steric and electronic interactions:
Xanthene vs. Carbazole Derivatives
Carbazole-based analogs () replace the xanthene core with a carbazole system (nitrogen-containing tricyclic structure). Key distinctions include:
- Electronic Effects : Xanthene’s oxygen bridge increases electron density and planarity compared to carbazole’s nitrogen, affecting π-π stacking and redox behavior.
- Biological Activity : Carbazole derivatives in exhibit anti-oxidant capacity due to chloro/fluoro substituents, which are electron-withdrawing and may stabilize radical intermediates. The xanthene carboxamide lacks such substituents, suggesting divergent biological targets .
Functional Group Variations: Carboxamide vs. Ester
The xanthene-9-carboxylate methobromide () features an ester group instead of a carboxamide. Critical differences:
- Stability : Amides (target compound) resist hydrolysis better than esters, enhancing metabolic stability in vivo.
- Charge and Solubility : The quaternary ammonium group in the ester derivative () increases water solubility, whereas the neutral carboxamide may exhibit higher lipid membrane permeability .
Heterocycle Influence: Pyrazole vs. Oxadiazole
Compounds in incorporate 1,3,4-oxadiazole rings, which are bioisosteres for esters or amides. Compared to the pyrazole in the target compound:
- Oxadiazole : Enhances metabolic stability and offers two nitrogen atoms for hydrogen bonding.
Comparative Data Table
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure composed of a xanthene core with furan and pyrazole substituents. Its molecular formula is , and it has a molecular weight of approximately 385.42 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole and furan intermediates followed by their coupling with the xanthene core. Reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in achieving high yields and purity.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study on similar pyrazole derivatives demonstrated promising antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed moderate to significant activity against Escherichia coli and Staphylococcus aureus .
| Compound | Target | Activity |
|---|---|---|
| F8-B22 | SARS-CoV-2 M pro | IC50 = 1.55 µM |
| F8-S43 | SARS-CoV-2 M pro | IC50 = 10.76 µM |
Antiviral Activity
The compound's structural features suggest potential antiviral applications. For instance, derivatives have been evaluated as inhibitors of the SARS-CoV-2 main protease (M pro), showing promising IC50 values that indicate effective inhibition of viral replication .
Case Studies
- SARS-CoV-2 Inhibition : A study focused on the design of non-peptidomimetic inhibitors highlighted the effectiveness of pyrazole derivatives in targeting the M pro of SARS-CoV-2. Notably, compound F8-B22 displayed an IC50 value significantly lower than other tested compounds, indicating its potential as a therapeutic agent against COVID-19 .
- Antimicrobial Evaluation : Another study assessed various pyrazole-based compounds for their antimicrobial efficacy using an agar-well diffusion method. Results showed that compounds exhibited varying degrees of activity against different bacterial strains, reinforcing the notion that structural modifications can enhance biological activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This interaction may modulate enzyme activity or alter receptor functions, leading to therapeutic outcomes such as inhibition of pathogen growth or viral replication.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide and structurally related compounds?
The synthesis of furyl-carboxamide derivatives typically involves coupling reactions under controlled conditions. For example, analogous compounds are synthesized by refluxing 2-furoyl chloride with amino-containing precursors (e.g., anthraquinone or pyridine derivatives) at 120°C for 18 hours, followed by stirring in 1,4-dioxane for 24 hours at room temperature. Purification via recrystallization from chloroform/methanol mixtures ensures high yields and purity . Key steps include rigorous exclusion of moisture and optimization of stoichiometric ratios to minimize side reactions.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing furan, pyrazole, and xanthene moieties.
- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy in complex heterocyclic systems .
Q. How should researchers design initial biological activity assays for this compound?
Begin with in vitro cytotoxicity screening using the MTT assay on human cancer cell lines (e.g., HCT-116 colorectal carcinoma). Standard protocols involve:
- Seeding cells at 5,000–10,000 cells/well in 96-well plates.
- Treating with compound concentrations (1–100 μM) for 48–72 hours.
- Measuring IC50 values via absorbance at 570 nm. Include positive controls (e.g., cisplatin) and validate results with triplicate experiments .
Q. What safety precautions are critical when handling this compound?
Based on analogous xanthene derivatives, the compound may exhibit:
- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid inhalation.
- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.
- Storage : Keep in airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2^k factorial design is effective for optimizing parameters like temperature, solvent ratio, and catalyst loading. For example:
- Factors : Temperature (100–140°C), reaction time (12–24 h), and solvent polarity (dioxane vs. THF).
- Response Variables : Yield, purity, and reaction completion (monitored via TLC/HPLC).
Statistical tools (e.g., ANOVA) identify significant factors and interactions, reducing experimental runs by 50–70% while maximizing efficiency .
Q. What computational strategies can predict the compound’s reactivity and degradation pathways?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate stability under physiological conditions (pH 7.4, 310 K) to assess hydrolytic or oxidative degradation.
- COMSOL Multiphysics : Model diffusion kinetics in biological membranes to guide drug delivery system design .
Q. How should researchers resolve contradictions in biological activity data across different assays?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic Variability : Assess solubility (logP), plasma protein binding, and metabolic stability via HPLC-MS.
- Assay-Specific Artifacts : Compare results across multiple assays (MTT, apoptosis flow cytometry) and cell lines.
- Dose-Response Validation : Use Hill slope analysis to confirm target engagement specificity .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or epigenetic regulators (HDACs) using fluorescence-based kits.
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in live-cell imaging to assess oxidative stress induction.
- Molecular Docking : Map binding interactions with target proteins (e.g., Bcl-2) using AutoDock Vina, validated by SPR or ITC .
Q. How can AI enhance the development of derivatives with improved efficacy?
- Generative AI Models : Train on PubChem/Merck Index datasets to propose novel derivatives with optimized ADMET profiles.
- Neural Networks : Predict synthetic feasibility and prioritize candidates for high-throughput screening.
- Smart Laboratories : Integrate robotic synthesis platforms with real-time HPLC-MS feedback for autonomous optimization .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., Western blotting alongside MTT data).
- Advanced Purification : For complex mixtures, employ preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, ensuring IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
